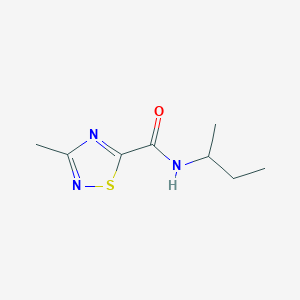

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a sec-butyl group, a methyl group, and a carboxamide group attached to the thiadiazole ring

Properties

IUPAC Name |

N-butan-2-yl-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-4-5(2)9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQNYXNTXJHFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NC(=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the sec-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

The compound's potential as an antimicrobial agent is notable. Thiadiazoles have been documented to exhibit a range of biological activities including antibacterial and antifungal effects. N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide may interact with specific enzymes or receptors in biological systems, making it a candidate for further pharmacological studies aimed at understanding its mechanism of action.

Case Study: Cytotoxicity and Anticancer Activity

A review of 1,3,4-thiadiazole derivatives indicates that many compounds within this class have shown significant anticancer properties. For instance, structural modifications have resulted in compounds with IC50 values indicating strong cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . Although direct studies on this compound are still needed, the structural similarities suggest it could exhibit comparable activities.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for optimizing its applications. The presence of the sec-butyl group and carboxamide functionality allows for unique interactions that may enhance its effectiveness compared to other thiadiazole derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sec-butyl group + carboxamide | Potential antimicrobial and anticancer |

| N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxylate | Sec-butyl + carboxylate | Similar biological activities expected |

| N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-sulfonamide | Sec-butyl + sulfonamide | Varying activities based on functional group |

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound and its derivatives:

- Further Pharmacological Studies : Investigating specific interactions with biological targets will be essential to elucidate its mechanism of action.

- Expanded Testing : Conducting comprehensive testing against a broader range of pathogens and cancer cell lines will help establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxylate

- N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-thiol

- N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-sulfonamide

Uniqueness

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its sec-butyl group and carboxamide functionality differentiate it from other thiadiazole derivatives, potentially leading to unique reactivity and applications.

Biological Activity

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

This compound belongs to the thiadiazole family of compounds, which are known for their significant pharmacological potential. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to various observed effects. For instance, it has been studied for its potential to act as an inhibitor of the E3 ligase RNF5, which plays a role in cystic fibrosis treatment by rescuing misfolded CFTR proteins .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting both wild-type and resistant strains .

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | Effective against resistant strains |

| Staphylococcus aureus | 1.0 µg/mL | Broad-spectrum activity |

| Escherichia coli | 2.0 µg/mL | Limited effectiveness |

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have shown cytotoxic effects against several cancer cell lines including prostate (PC3), breast (MCF7), and pancreatic (PaCa2) cancer cells. Notably, one study reported an IC50 value of 4.3 µM for a related thiadiazole derivative against pancreatic cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 5.0 | Induction of apoptosis |

| MCF7 | 6.5 | Inhibition of tubulin polymerization |

| PaCa2 | 4.3 | Disruption of cell cycle progression |

Case Studies and Research Findings

- Cystic Fibrosis Treatment : A study demonstrated that derivatives of thiadiazoles could rescue F508del-CFTR activity in epithelial cells by inhibiting RNF5 . This finding suggests a novel therapeutic avenue for cystic fibrosis.

- Anticancer Screening : In vitro studies have shown that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

- Antimicrobial Efficacy : The compound has been evaluated for its antimicrobial activity against multiple bacterial strains with varying degrees of success, reinforcing its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.